3-(Hydroxymethylene)-7-methoxyindolin-2-one
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Overview
Description
3-(Hydroxymethylene)-7-methoxyindolin-2-one is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethylene)-7-methoxyindolin-2-one typically involves the reaction of 7-methoxyindolin-2-one with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate hydroxymethylene compound, which is then isolated and purified .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-(Hydroxymethylene)-7-methoxyindolin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethylene group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form 3-methyl-7-methoxyindolin-2-one.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can have enhanced biological activities and improved pharmacokinetic properties .
Scientific Research Applications
3-(Hydroxymethylene)-7-methoxyindolin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-(Hydroxymethylene)-7-methoxyindolin-2-one involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to the modulation of cellular processes. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication .
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-7-methoxyindolin-2-one
- 3-(Hydroxymethylene)-indolin-2-one
- 7-Methoxyindolin-2-one
Uniqueness
3-(Hydroxymethylene)-7-methoxyindolin-2-one is unique due to the presence of both hydroxymethylene and methoxy groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential for forming various derivatives with improved biological activities .
Properties
Molecular Formula |
C10H9NO3 |
---|---|
Molecular Weight |
191.18 g/mol |
IUPAC Name |
2-hydroxy-7-methoxy-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C10H9NO3/c1-14-8-4-2-3-6-7(5-12)10(13)11-9(6)8/h2-5,11,13H,1H3 |
InChI Key |
SBBGTYFIUFBAMF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1NC(=C2C=O)O |
Origin of Product |
United States |
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